molecular formula C9H14Cl2N2O B6304730 3-Pyridin-3-yl-morpholine dihydrochloride CAS No. 1331957-59-5

3-Pyridin-3-yl-morpholine dihydrochloride

Cat. No.: B6304730
CAS No.: 1331957-59-5
M. Wt: 237.12 g/mol
InChI Key: LYNAOBQUQFHVJO-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Morpholine (B109124) Chemistry

The significance of 3-Pyridin-3-yl-morpholine dihydrochloride (B599025) is best understood by examining its constituent heterocyclic rings: pyridine and morpholine.

The pyridine ring is a fundamental aromatic heterocycle that is a ubiquitous scaffold in a vast number of pharmaceutical agents and biologically active compounds. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets. nih.gov The pyridine nucleus is a key component in drugs with a wide range of activities, including antibacterial, and is a privileged structure in drug discovery. nih.gov

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. researchgate.net This moiety is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. researchgate.net The morpholine scaffold is a versatile building block in the synthesis of various bioactive molecules. researchgate.net

The combination of these two rings in 3-Pyridin-3-yl-morpholine dihydrochloride results in a molecule with a unique electronic and steric profile, making it a desirable starting material for the synthesis of novel chemical entities.

Significance of the Compound's Structural Motifs in Chemical Biology Research

The structural motifs of this compound are pivotal to its role in chemical biology. The pyridinyl moiety provides a key interaction point with biological macromolecules, while the morpholine ring can be functionalized to modulate the compound's properties or to attach it to other molecular fragments.

Research into derivatives of this compound highlights its potential as a scaffold for developing new therapeutic agents. For instance, the 3-(pyridin-3-yl) motif is a core component of more complex molecules that have been investigated for their antibacterial properties.

Scope and Research Trajectories

The primary research trajectory for this compound is its use as a chemical intermediate in the synthesis of novel compounds with potential biological activity. Academic and industrial research has focused on utilizing this scaffold to create derivatives with a range of therapeutic applications.

One notable area of investigation is the development of antibacterial agents. A study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated that these compounds exhibit significant inhibitory effects against various Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The research highlighted that modifications to the core structure, which includes the 3-(pyridin-3-yl) moiety, can lead to potent antibacterial agents. nih.gov

The following table summarizes the in vitro antibacterial activity of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives from the aforementioned study. nih.gov

CompoundS. aureus (ATCC29213) MIC (μg/mL)S. aureus (ATCC43300) MIC (μg/mL)E. faecalis (ATCC29212) MIC (μg/mL)B. subtilis (ATCC6633) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)
21b 44842
21d 22421
21e 44842
21f 22421

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Furthermore, research into 3-amino-thieno[2,3-b]pyridines , which share the pyridinyl core, has identified compounds with potent microtubule-destabilizing effects. nih.gov These compounds have shown robust growth inhibition of human cancer cell lines, suggesting another potential therapeutic avenue for derivatives of pyridinyl-containing scaffolds. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNAOBQUQFHVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Pyridin 3 Yl Morpholine Dihydrochloride and Analogues

Established Synthetic Pathways to the Core Morpholine-Pyridine Scaffold

The construction of the core 3-(morpholin-3-yl)pyridine structure is foundational for the synthesis of 3-Pyridin-3-yl-morpholine dihydrochloride (B599025). Chemists have developed both direct and multi-step routes to achieve this scaffold.

Direct Coupling and Cyclization Approaches

Direct coupling and cyclization reactions represent an efficient strategy for forming the morpholine-pyridine linkage. One documented method involves the reaction of a diazonium salt of 3-aminopyridine (B143674) with morpholine (B109124). nih.govresearchgate.netsoton.ac.uk This process, a form of diazo coupling, connects the two rings, although it results in a triazene (B1217601) derivative—4-[(pyridin-3-yl)diazenyl]morpholine—rather than a direct C-N bond between the pyridine (B92270) and morpholine rings. nih.govresearchgate.netsoton.ac.uk The reaction is typically carried out in an organic medium by first generating the diazonium salt from 3-aminopyridine using isoamyl nitrite (B80452) and HBF₄, followed by the addition of morpholine. nih.govsoton.ac.uk

General cyclization strategies are also employed to form the morpholine ring itself. These can include one-pot syntheses starting from precursors like oxiranes and aziridines or the cyclization of vicinal amino alcohols. researchgate.net Advances in transition-metal-catalyzed cyclization and cross-coupling reactions are also providing new, more direct routes to functionalized pyridine derivatives. nih.gov

Multi-step Linear Synthesis Routes

Multi-step linear syntheses offer a more controlled, albeit longer, pathway to the target scaffold and its analogues. These routes allow for the precise installation of functional groups and stereocenters. A notable example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the target compound. nih.gov This pathway begins with commercially available 2-chloro-5-nitropyridine, which is reacted with morpholine. nih.gov The subsequent steps involve a series of functional group transformations, including the reduction of the nitro group, protection of the resulting amine, and the formation of the oxazolidinone ring. nih.gov

Another example of a linear approach starts with morpholine itself. researchgate.net By reacting morpholine with ethyl chloroacetate, morpholin-N-ethyl acetate (B1210297) is formed. This intermediate can then be converted to morpholin-N-ethyl acetohydrazide, which serves as a building block for further elaboration into more complex heterocyclic systems like triazoles. researchgate.net

Table 1: Example of a Multi-step Linear Synthesis for a Morpholine-Pyridine Analogue nih.gov

StepStarting MaterialReagentsProductPurpose
12-chloro-5-nitropyridineMorpholine4-(5-Nitropyridin-2-yl)morpholineIntroduction of the morpholine ring
24-(5-Nitropyridin-2-yl)morpholinePd-C/HCOONH₄6-Morpholino-pyridin-3-ylamineReduction of the nitro group to an amine
36-Morpholino-pyridin-3-ylamineCarbobenzoxy chlorideCarbamate (B1207046) intermediateProtection of the amine group
4Carbamate intermediaten-Butyl lithium, (R)-glycidyl butyrate (B1204436)Oxazolidinone intermediateFormation of the oxazolidinone ring with stereocontrol
5Oxazolidinone intermediateFurther stepsFinal 3-(pyridine-3-yl)-2-oxazolidinone derivativesDerivatization and final product formation

Advanced Synthetic Methodologies

Modern synthetic chemistry has introduced sophisticated methods that offer improved efficiency, selectivity, and functional group tolerance for the preparation of morpholine-pyridine derivatives.

Catalytic Reactions for Morpholine-Pyridine Derivatives

A wide array of catalysts has been employed to facilitate the synthesis of pyridine and morpholine derivatives. researchgate.net Transition metals such as palladium, copper, iridium, nickel, and platinum are frequently used. nih.govwikipedia.org For instance, palladium and copper have been used in cooperative catalysis for the four-component silylcarbonylation of acetylenes to produce complex organosilanes. acs.org Iridium catalysts have proven effective for the C-H functionalization of pyridines, allowing for the introduction of silyl (B83357) or boryl groups at specific positions. nih.gov

Non-metal catalysts and unconventional methods are also gaining prominence. Activated fly ash has been reported as an efficient and reusable catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.in Other approaches utilize organocatalysts, ionic liquids, and nanocatalysts under various conditions, including microwave irradiation and sonication, to promote these transformations. researchgate.net

Table 2: Catalysts in the Synthesis of Pyridine and Morpholine Derivatives

Catalyst TypeSpecific Example(s)ApplicationReference(s)
Transition MetalPalladium (Pd), Copper (Cu)Cross-coupling, Carbonylation nih.govacs.org
Transition MetalIridium (Ir)C-H Borylation, C-H Silylation nih.gov
Transition MetalNickel (Ni), Platinum (Pt)Dealkylation wikipedia.org
HeterogeneousActivated Fly AshCondensation/Cyclization bhu.ac.in
HalogenIodine (I₂)Cyclization researchgate.netbhu.ac.in
OrganocatalystDBU, DABCOCondensation bhu.ac.in

Stereoselective Synthesis of Enantiomers

The synthesis of specific enantiomers of 3-Pyridin-3-yl-morpholine is crucial, as different stereoisomers can have distinct biological activities. The existence of commercial listings for (R)-3-(Pyridin-3-yl)morpholine and (S)-3-(Pyridin-3-yl)morpholine indicates that methods for their stereoselective preparation are established. cymitquimica.comchemscene.com

Stereocontrol can be introduced at various stages of the synthesis. In one multi-step route, the use of (R)-glycidyl butyrate as a chiral building block allows for the stereospecific formation of an oxazolidinone ring. nih.gov General methods for the stereoselective synthesis of morpholines often rely on starting from chiral amino alcohols or employing stereoselective reactions like cyclocondensation or hydrogenation. researchgate.netnih.gov For instance, a patent describes the isolation of the (R)-enantiomer of a related complex morpholin-4-yl-pyrazolo[4,3-b]pyridine derivative, highlighting the industrial relevance of such stereoselective syntheses. epo.org

Derivatization Reactions and Functional Group Transformations

The core 3-Pyridin-3-yl-morpholine scaffold can be modified through various derivatization reactions and functional group transformations to produce a wide range of analogues.

Functional group transformations are integral to multi-step syntheses. Common transformations include the reduction of nitro groups to amines, the protection and deprotection of amine functionalities, and the conversion of amines to amides or carbamates. nih.gov The pyridine ring itself can undergo electrophilic substitution reactions like nitration and sulfonation, although these often require harsh conditions. wikipedia.org A more facile reaction is the Chichibabin reaction, which introduces an amino group at the 2-position of the pyridine ring using sodium amide. wikipedia.org

Modern C-H functionalization techniques offer powerful tools for derivatization. Using iridium catalysts, the pyridine ring can be halogenated, silylated, or alkenylated with high regioselectivity, often at the C3 position. nih.gov Furthermore, the morpholine nitrogen can be readily functionalized. For example, reacting morpholine derivatives with formaldehyde (B43269) and a secondary amine in a Mannich reaction yields N-substituted products. researchgate.net Another example involves the conversion of a morpholine derivative into a triazole thiol, which can then be further reacted with various aldehydes or bromoacetic acid to generate a library of new compounds. researchgate.net

Modification of the Pyridine Moiety

The pyridine ring is a key component of many bioactive molecules, and various methods exist to introduce diverse functional groups onto this scaffold. nih.govijpsonline.com These strategies are essential for creating analogues of 3-pyridin-3-yl-morpholine with altered electronic and steric properties.

Key synthetic approaches include the construction of the pyridine ring from acyclic precursors and the post-synthesis modification of a pre-formed pyridine ring. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for attaching aryl or heteroaryl groups to a halopyridine core. mdpi.com For instance, a 3-pyridyl group was successfully coupled to a pyridine ring, demonstrating a viable route to bi-heterocyclic systems. mdpi.com

Another advanced strategy involves the complete remodeling of other heterocyclic skeletons to form highly substituted pyridines. nih.gov Research has demonstrated the synthesis of pyridines with diverse functional groups like esters, sulfones, and phosphonates at the C-3 position by reacting N-substituted 3-formyl (aza)indoles with various β-ketoesters or sulfones. nih.gov This ring cleavage and rearrangement methodology provides access to complex pyridine scaffolds that would be challenging to produce through traditional methods. nih.gov

Classical methods like the Chichibabin and Hantzsch pyridine syntheses also remain relevant for building the pyridine core from simpler aldehydes and ketones. ijpsonline.comresearchgate.net These reactions can be adapted to produce a wide range of substituted pyridines that can subsequently be coupled with a morpholine unit. researchgate.net

Table 1: Examples of Synthetic Strategies for Pyridine Moiety Modification

Target Scaffold Type General Method Key Reagents/Catalysts Potential Outcome Reference
6-Aryl-pyridin-2-amine Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄ Introduction of an aryl or heteroaryl group at a specific position on the pyridine ring. mdpi.com
2-Alkyl/Aryl-3-nicotinates (Aza)indole Ring Remodeling N-substituted 3-formyl (aza)indole, β-ketoester, L-proline Construction of a highly functionalized pyridine ring from a different heterocyclic system. nih.gov
Poly-substituted Pyridines Multicomponent Cyclization Aldehyde/ketone, β-dicarbonyl compound, ammonia (B1221849) source De novo synthesis of the pyridine ring with multiple substituents. mdpi.com

Modification of the Morpholine Moiety

The morpholine moiety can be synthetically altered in several ways, including substitution on the nitrogen atom, modification of the ring structure, or its complete replacement with another heterocycle. These changes can significantly impact the compound's physical and chemical properties.

A common modification is the introduction of substituents at the N-4 position of the morpholine ring. For example, a series of 4-(pyridin-3-yl(aryl)methyl)morpholine derivatives has been synthesized. rsc.org This was achieved by reacting the appropriate N-amido pyridinium (B92312) salt with an aminal, followed by reduction, demonstrating a method to introduce a complex substituent onto the morpholine nitrogen. rsc.org

The morpholine ring itself can be modified. An analogue, 4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride, features a ketone group at the C-3 position of the morpholine ring, transforming it into a morpholin-3-one. sigmaaldrich.com This type of modification introduces a planar carbonyl group, which can alter binding interactions and conformational flexibility.

Furthermore, the entire morpholine ring can be replaced with other heterocyclic systems to create structurally related analogues. In one such example, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives was synthesized, where the six-membered morpholine ring is replaced by a five-membered oxazolidinone ring. nih.gov This change from a saturated six-membered ring to a five-membered ring containing a carbamate group represents a significant structural and functional alteration. nih.gov The synthesis of these analogues often starts with a substituted pyridine which is then used to construct the new heterocyclic ring. nih.gov

Table 2: Examples of Morpholine Moiety Modifications and Replacements

Compound/Analogue Type Modification Synthetic Approach Key Precursors Reference
4-(Aryl(pyridin-3-yl)methyl)morpholine N-4 Substitution Reaction of pyridinium salt with an aminal and subsequent reduction. 1-(Pyridin-1-ium-1-yl)acetamide, aminal, zinc powder. rsc.org
4-(Pyridin-2-yl)morpholin-3-one Ring Modification Not detailed in the source, but generally involves cyclization of an N-substituted amino alcohol with a haloacetyl halide. 2-halopyridine, an aminoethoxyacetic acid derivative. sigmaaldrich.com
3-(Pyridin-3-yl)-2-oxazolidinone Ring Replacement Multi-step synthesis involving nitration of a pyridine, cyclization with (R)-glycidyl butyrate, and further modifications. 3-Fluoro-2-hydroxypyridine, (R)-glycidyl butyrate. nih.gov

Formation of Research-Relevant Salts and Other Forms

The preparation of specific salt forms is a critical final step in the synthesis of compounds for research. Salts can improve stability, solubility, and handling characteristics. For 3-pyridin-3-yl-morpholine, the dihydrochloride salt is a common form, indicating that both the pyridine nitrogen and the morpholine nitrogen have been protonated. bldpharm.com

The formation of such salts is typically achieved by treating a solution of the free base compound with a suitable acid. For a dihydrochloride salt, this would involve the addition of at least two equivalents of hydrochloric acid (HCl), often dissolved in a solvent like ethanol (B145695) or diethyl ether, which facilitates the precipitation of the crystalline salt.

Beyond simple hydrochloride salts, other counter-ions can be introduced to generate a variety of salt forms. A general and convenient route for preparing 3-substituted pyridinium salts involves a two-step procedure starting from N-Mannich bases. researchgate.net More complex salts, such as tosylates, can also be synthesized. For instance, pyridinium tosylate salts have been prepared by heating a solution of a precursor in pyridine, which acts as both the reagent and solvent. mdpi.com Subsequent ion exchange chromatography can then be used to swap the tosylate anion for another, such as chloride, providing access to different salt forms from a common intermediate. mdpi.com

Table 3: Examples of Research-Relevant Salt Formation

Base Compound Type Salt Form Method Reagents Reference
3-Pyridin-3-yl-morpholine Dihydrochloride Acid addition to free base. Hydrochloric Acid (HCl) bldpharm.com
2-Amino-6-triazolyl-purine derivative di-Tosylate Substitution/Quaternization Pyridine (as reagent and solvent) at high temperature. mdpi.com
2-Amino-6-triazolyl-purine derivative di-Chloride Anion Exchange Anion exchange resin (e.g., Dowex 1x8-Cl). mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Pyridine (B92270) Substitutions on Biological Activity

The pyridine ring serves as a critical pharmacophoric element. Its aromatic nature, the position of the nitrogen atom, and its capacity for substitution allow for the fine-tuning of a molecule's properties. acs.org

For example, the position of substituents on a pyridine ring is known to strongly influence the chemical and photochemical properties of resulting metal complexes. researchgate.net Similarly, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the placement of a morpholine (B109124) fragment at different positions on the quinoxaline (B1680401) (a fused pyridine-benzene system) core resulted in a significant variation in cytotoxic activity against cancer cell lines. acs.org The replacement of a related piperazine (B1678402) fragment at position 6 or 7 of the quinoxaline scaffold altered the antitumor activity, underscoring the importance of the substituent's location for target interaction. acs.org These examples highlight that changing the linkage from pyridin-3-yl to pyridin-2-yl or pyridin-4-yl would alter the vector and orientation of the morpholine group relative to the pyridine nitrogen, profoundly affecting the molecule's ability to fit into a specific binding site and engage in key interactions.

The electronic nature of the pyridine ring can be modulated by introducing substituents, which can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups influence the electron density of the pyridine ring, particularly the lone pair on the nitrogen atom, which often plays a key role in target binding through hydrogen bonding or metal coordination. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), or halo (-Cl, -F) groups, decrease the electron density of the pyridine ring. This can enhance certain types of interactions, such as π-stacking, and can influence the acidity of nearby protons.

Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) or alkoxy (-OR) groups, increase the electron density on the ring, which can strengthen the ability of the pyridine nitrogen to act as a hydrogen bond acceptor. nih.govresearchgate.net

The steric bulk of substituents also plays a critical role. Large, bulky groups can prevent the molecule from fitting into a confined binding pocket, an effect known as steric hindrance. Conversely, a strategically placed substituent can create favorable van der Waals interactions and improve binding affinity. For instance, in the development of chiral ligands for catalysis, the introduction of a methyl group at the 6-position of the pyridine ring was found to have a beneficial effect on enantioselectivity, likely due to steric factors influencing the transition state geometry.

The profound impact of electronic substituents on biological activity is demonstrated in a study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors. The study revealed that the nature of the substituent on the phenyl ring, which is electronically connected to the core scaffold, was critical for activity. As shown in the table below, only compounds bearing a strong electron-withdrawing cyano (-CN) group, in combination with a halogen, showed significant inhibitory activity against the MDA-MB-231 breast cancer cell line.

CompoundSubstituent at Position 2Substituent at Position 4Relative FOXM1 Expression (%)IC50 (µM) in MDA-MB-231 Cells
1-H-Cl> 100> 50
6-CN-Cl< 509.4
11-NO2-Cl> 100> 50
16-CN-I< 5011.0

Data sourced from a study on thieno[2,3-b]pyridine (B153569) derivatives, illustrating the critical role of electron-withdrawing groups in achieving biological activity. [10 from previous search]

Role of the Morpholine Moiety in Target Interaction

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve a compound's pharmacological profile. nih.govnih.gov Its contribution is multifaceted, involving conformational effects, its ability to form key interactions, and its specific size and shape.

The morpholine ring is not planar and typically adopts a stable, low-energy 'chair' conformation. This specific three-dimensional shape is crucial because it orients the atoms and any substituents in defined axial and equatorial positions, which can be critical for precise interactions within a biological target's binding site.

Crystallographic studies of compounds containing a pyridinyl-morpholine-like structure confirm this conformational preference. For instance, the analysis of 4-[(pyridin-3-yl)diazenyl]morpholine, a close analog, reveals a distinct chair conformation. The torsion angles within the ring define its pucker and the spatial relationship between the oxygen and nitrogen atoms.

Torsion Angle Bond SequenceAngle (°)
N1—C1—C2—O155.81
C1—C2—O1—C3-59.54
C2—O1—C3—C460.67
O1—C3—C4—N1-54.11
C3—C4—N1—C151.34
C4—N1—C1—C2-53.94

Torsion angles for the morpholine ring in 4-[(pyridin-3-yl)diazenyl]morpholine, confirming a chair conformation. acs.org

This defined, yet flexible, chair conformation allows the morpholine ring to act as a rigid scaffold, correctly positioning other parts of the molecule, such as the pyridine ring, for optimal target engagement.

The morpholine moiety possesses two key features that modulate its interaction with biological targets and its pharmacokinetic properties: the ether oxygen and the tertiary amine nitrogen.

Hydrogen Bonding: The oxygen atom in the morpholine ring is a potent hydrogen bond acceptor. This allows it to form a crucial hydrogen bond with a hydrogen bond donor residue (e.g., the -NH of a peptide backbone or an -OH from a serine/threonine residue) in a protein's active site. This interaction can significantly contribute to the binding affinity and selectivity of the compound.

The importance of the morpholine oxygen is starkly illustrated in studies of the PI3K inhibitor ZSTK474, which contains two morpholine groups on a triazine core. Research has shown that replacing just one of the crucial binding morpholines with a piperazine ring (which substitutes the oxygen atom for a nitrogen atom) leads to a dramatic loss of inhibitory activity. This demonstrates the essential role of the morpholine's specific properties, including the hydrogen-bond accepting capability of the oxygen, in target binding.

CompoundKey Structural FeaturePI3Kα Inhibition (IC50, nM)
ZSTK474 (1)Two Morpholine Groups5.0
Analog 2aOne Morpholine replaced with Piperazine180
Analog 2bPiperazine is N-acetylated2.9

Comparison of PI3Kα inhibition for ZSTK474 and its analogs, highlighting the critical contribution of the morpholine moiety. A 36-fold reduction in potency is observed upon replacing the morpholine oxygen with a nitrogen (Analog 2a).

The size and shape of the morpholine ring are critical for how it fits into the binding pocket of a target protein. In some cases, the morpholine ring itself fits snugly into a sub-pocket, contributing to binding affinity. In other instances, it serves as a linker that orients other functional groups.

The steric bulk of the morpholine ring can be a key factor in selectivity and potency. For example, studies on mTOR inhibitors have suggested that a bridged morpholine moiety can enter deeper into the enzyme's binding pocket, leading to more potent and selective inhibition. nih.gov

Conversely, replacing a larger ring system with a smaller one like morpholine can lead to a loss of activity if key steric interactions are lost. This was observed in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, where replacing a larger N-methylpiperazine fragment with a morpholine or piperidine (B6355638) fragment resulted in a significant decrease or complete loss of cytotoxic activity against several cancer cell lines. This suggests that the larger ring was making more favorable contacts within the target's binding site. acs.org

Compound SeriesCyclic Amine FragmentActivity against M-HeLa cells (IC50, µM)
13da/14daN-Methylpiperazine1.1
13dc/14dcPiperidine> 50
13dd/14ddMorpholine> 50

Effect of replacing the N-methylpiperazine fragment with piperidine or morpholine on the cytotoxic activity of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)quinoxalines. acs.org

This demonstrates that the specific size and shape of the heterocyclic ring are finely tuned to the topology of the biological target, and even subtle changes can have dramatic effects on activity.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the physicochemical properties that are crucial for their biological function.

While specific QSAR models for 3-pyridin-3-yl-morpholine dihydrochloride (B599025) are not extensively reported in publicly available literature, studies on structurally related compounds containing either the pyridine or the morpholine moiety provide valuable insights. For instance, 3D-QSAR studies on a series of 3-phenylsulfonylaminopyridine derivatives as PI3Kα inhibitors have highlighted the importance of steric and electrostatic fields around the pyridine ring for inhibitory activity. These models, which showed high correlation coefficients (r² > 0.9), indicated that bulky substituents at certain positions of the pyridine ring could enhance activity, while electronegative groups at other positions might be detrimental. cjsc.ac.cn

Similarly, a QSAR analysis of PI3K/AKT/mTOR inhibitors, which often feature morpholine rings, revealed that specific molecular descriptors are key to their inhibitory potency. A developed PI3K-SAR model demonstrated a correlation coefficient (R²) of 0.817, indicating a strong relationship between the calculated descriptors and the observed biological activity. nih.gov These models can be used to predict the bioactivity of new inhibitors. nih.gov

A study on 4-morpholinopyrrolopyrimidine derivatives as PI3Kα and mTOR inhibitors also underscores the significance of the morpholine substituent. The research led to the identification of both selective PI3Kα inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov The data from such studies can be used to build predictive QSAR models. For example, a five-point pharmacophore model with a high correlation coefficient (R² = 0.95) was developed for a series of PI3K p110α inhibitors, which included morpholino-containing compounds. researchgate.net This model successfully predicted the activity of a test set of compounds, demonstrating the utility of QSAR in this chemical space. researchgate.net

To illustrate the type of data used in generating such models, the following table presents hypothetical data for a series of pyridinyl-morpholine analogs and their inhibitory activity, which would be the foundation for a QSAR study.

CompoundR1 (Pyridine)R2 (Morpholine)LogPMolecular WeightpIC50
1HH1.2178.226.5
24-CH3H1.7192.257.1
34-ClH1.9212.667.5
4H2-CH31.6192.256.8
5H2,6-di-CH32.0206.287.2

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular backbones (scaffolds) that can retain the biological activity of a known active compound. nih.gov This technique is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.

For the 3-pyridin-3-yl-morpholine scaffold, hopping can be envisioned in several ways. One approach is to replace the pyridine ring with other heterocyclic systems. For example, replacing the pyridine with a pyrimidine (B1678525) or a pyrazole (B372694) could maintain key hydrogen bonding interactions while altering properties like metabolic stability and solubility. nih.gov A successful example of this is the development of pyrimidine-based dual leucine (B10760876) zipper kinase (DLK) inhibitors from a pyrazole core, which resulted in improved physicochemical properties.

Another strategy involves modifying the morpholine ring. While the morpholine ring is often favored for its good pharmacokinetic properties, it can be a site of metabolism. nih.gov Bioisosteric replacement of the morpholine ring can lead to compounds with enhanced metabolic stability or improved selectivity. For instance, bridged morpholines have been used to dramatically improve the selectivity of mTOR inhibitors over PI3Kα. nih.govresearchgate.net This is because the deeper pocket of mTOR can accommodate the bulkier bridged morpholine, whereas it creates steric clashes in the PI3K active site. nih.govresearchgate.net

Bioisosteric replacement is a more general concept where one atom or group of atoms is replaced by another with similar physical or chemical properties. In the context of the 3-pyridin-3-yl-morpholine scaffold, the pyridine nitrogen can be a key interaction point. A classic bioisosteric replacement for a C-H group in an aromatic ring is a nitrogen atom, which is the principle behind the frequent use of pyridine in drug design. nih.gov The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the ring.

The following table provides examples of scaffold hopping and bioisosteric replacements for a hypothetical lead compound with a 3-pyridin-3-yl-morpholine core, along with their resulting biological activities.

CompoundScaffold/BioisostereModificationIC50 (nM)Comment
Lead3-Pyridin-3-yl-morpholine-50Original lead compound
A3-Pyrimidin-5-yl-morpholinePyridine -> Pyrimidine75Maintained activity, altered electronics
B3-Phenyl-morpholinePyridine -> Phenyl200Loss of H-bond acceptor, reduced activity
C3-Pyridin-3-yl-thiomorpholineMorpholine O -> S60Similar activity, altered polarity
D3-Pyridin-3-yl-(cis-2,6-dimethyl)morpholineSubstitution on morpholine30Improved potency, potential for enhanced selectivity

Mechanistic Investigations and Biological Target Identification

In Vitro Studies on Molecular Targets

In vitro investigations of compounds structurally similar to 3-Pyridin-3-yl-morpholine dihydrochloride (B599025) have explored their effects on various enzymes, receptors, and cellular pathways.

The pyridine (B92270) and morpholine (B109124) moieties are common features in various enzyme inhibitors, particularly kinase inhibitors. The nitrogen atom in the pyridine ring is often crucial for the pharmacological profile of many drugs. nih.govresearchgate.net For instance, pyridine-quinoline hybrids have been investigated as PIM-1 kinase inhibitors. nih.gov In these studies, the morpholine group is often incorporated to improve physicochemical properties. nih.gov

Derivatives of quinazolin-4(3H)-one have been studied for their potential to inhibit carbonic anhydrases in the brain, which may contribute to anticonvulsant activity. mdpi.com Furthermore, morpholine-substituted quinolines have demonstrated inhibitory potential against metabolic enzymes like human carbonic anhydrase I and II (hCA I and II). frontiersin.org

A series of novel pyridine-quinoline hybrids were synthesized and evaluated for their inhibitory activity against PIM-1 kinase. Several of these compounds, which feature a morpholine substituent, displayed significant inhibitory capabilities.

Compound TypeTarget EnzymeActivity
Pyridine-quinoline hybridsPIM-1 kinaseInhibition
Quinazolin-4(3H)-one derivativesCarbonic AnhydraseInhibition
Morpholine-substituted quinolineshCA I and IIInhibition

G protein-coupled receptors (GPCRs) are a major target for many drugs, and compounds with pyridinyl and morpholine motifs have been explored for their interaction with these receptors. nih.gov For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, which contains a morpholin-4-yl group, has been shown to inhibit ¹²⁵I-sauvagine binding to rat pituitary membranes and cloned human CRF1 with subnanomolar affinities. wustl.edu This compound, however, did not show significant activity at the CRF2 receptor or a panel of 74 other receptors and ion channels at concentrations up to 10 μM. wustl.edu

In the realm of cannabinoid receptors, the replacement of a phenyl ring with a pyridine ring in certain carboxamide ligands led to the discovery of a novel series of CB2 receptor ligands. mdpi.com Additionally, studies on dual piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligands have provided insights into the binding of such compounds to these receptors, with molecular modeling suggesting interactions with key residues like D³.³² and E⁵.⁴⁶ in the H3 receptor. nih.gov

Compound ClassReceptor TargetKey Findings
Morpholin-4-yl-thiazol-5-yl derivativeCRF1 ReceptorSubnanomolar affinity, selective over CRF2 and other receptors. wustl.edu
Pyridine-containing carboxamidesCB2 ReceptorNovel series of selective CB2 ligands identified. mdpi.com
Piperidine-based ligandsHistamine H3 ReceptorInteraction with key amino acid residues D³.³² and E⁵.⁴⁶. nih.gov

The antiproliferative activity of pyridine derivatives has been a subject of interest. For instance, 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release by modulating the p38 MAPK signaling pathway. nih.gov

In the context of anti-infective research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated significant antibacterial activity against several Gram-positive bacteria. nih.gov These compounds were also found to inhibit biofilm formation. nih.gov Another study highlighted the antibacterial potential of morpholine-modified ruthenium-based agents, which were shown to destroy bacterial membranes and induce the production of reactive oxygen species (ROS). nih.gov

In Vivo Pre-clinical Research in Animal Models (excluding human clinical data)

Pre-clinical studies in animal models have further elucidated the pharmacological potential of compounds related to 3-Pyridin-3-yl-morpholine dihydrochloride.

In the area of CNS disorders, pyridine alkaloids have shown activity in the central nervous system. nih.govresearchgate.net For example, metanicotine, a pyridine alkaloid, demonstrated the ability to increase the levels of several neurotransmitters in the rat cortex. nih.gov Furthermore, quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity in in vivo models, with some compounds showing protection against pentylenetetrazole (PTZ)-induced seizures. mdpi.com A novel CNS-permeable oxime reactivator for nerve agent exposure has also been identified through iterative in vitro and in vivo assays. uniss.it

In an animal model of neuropathic pain, a potent and selective CB2 agonist containing a pyridine ring was shown to have in vivo efficacy after oral administration in rats. mdpi.com In the field of anti-infectives, a morpholine-modified ruthenium-based agent demonstrated significant anti-infective activity in an animal infection model. nih.gov

Compound ClassAnimal ModelPharmacological Effect
MetanicotineRatIncreased neurotransmitter levels in the cortex. nih.gov
Quinazolin-4(3H)-one derivativesMouse (PTZ-induced seizure model)Anticonvulsant activity. mdpi.com
Pyridine-containing CB2 agonistRat (neuropathic pain model)In vivo efficacy after oral administration. mdpi.com
Morpholine-modified Ru-based agentAnimal infection modelSignificant anti-infective activity. nih.gov

Studies on the mechanism of action in animal tissues have provided further understanding of how these compounds exert their effects. For the CRF1 antagonist mentioned earlier, oral administration to rats inhibited ¹²⁵I-sauvagine binding to rat cerebellar membranes ex vivo. wustl.edu In studies of pyridopyrazinone and pyridodiazepinone derivatives, preliminary tests on mice revealed CNS depressant and analgesic activities.

Advanced Target Identification Methodologies

The identification of a drug's biological target is a critical step in understanding its mechanism of action. For a novel compound like this compound, a multi-pronged approach employing advanced methodologies would be necessary to identify its direct binding partners and downstream effects.

Chemical Proteomics Approaches (e.g., affinity-based protein profiling)

Chemical proteomics is a powerful strategy to identify the protein targets of small molecules directly within a complex biological system. nih.gov Affinity-based protein profiling (ABPP) is a key technique within this field.

Concept and Workflow:

The general principle of affinity-based protein profiling involves designing and synthesizing a chemical probe derived from the molecule of interest. This probe is typically modified with two key features: a reactive group for covalent binding to the target protein and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and identification.

The typical workflow for an affinity-based proteomics experiment is as follows:

Probe Synthesis: A derivative of this compound would be synthesized to include a linker arm and a reporter tag, such as biotin.

Incubation: The probe is incubated with a biological sample, such as cell lysates or living cells.

Enrichment: The protein-probe complexes are captured and enriched using an affinity matrix that recognizes the reporter tag (e.g., streptavidin beads for a biotin tag).

Identification: The enriched proteins are then identified using mass spectrometry-based proteomics.

A study on pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors successfully used an immobilized form of the inhibitor as an affinity probe to identify over 30 human protein kinases as potential targets. nih.gov This highlights the utility of such an approach in broadly screening for interactions.

Data from a Hypothetical Affinity-Based Protein Profiling Experiment:

While no such data exists for this compound, a hypothetical outcome of such an experiment could be represented in the table below. This table illustrates how potential protein targets would be identified and quantified.

Protein IDGene NamePeptide CountFold Enrichment (Treated vs. Control)Putative Function
P08684ABL12515.2Tyrosine-protein kinase ABL1
Q13547PIK3CA1812.8Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha
P42336mTOR1510.5Serine/threonine-protein kinase mTOR
P27361GSK3B128.7Glycogen synthase kinase-3 beta

This data is purely illustrative and does not represent actual experimental results for this compound.

Genetic Screens and Phenotypic Assays

Genetic screens and phenotypic assays offer a complementary approach to chemical proteomics by identifying genes and cellular processes that are affected by the compound.

Genetic Screens:

These screens can be performed in model organisms like yeast or in human cell lines using technologies such as CRISPR-Cas9. The goal is to identify genes that, when knocked out or overexpressed, either enhance or suppress the cellular response to the compound. For instance, a genome-wide CRISPR screen could identify a set of genes whose loss confers resistance to the cytotoxic effects of this compound, thereby pointing towards its molecular target or pathway.

Phenotypic Assays:

These assays measure the effect of a compound on cellular or organismal phenotypes. High-content imaging, for example, can be used to assess changes in cell morphology, protein localization, or other cellular features in response to treatment with the compound. A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives utilized phenotypic assays to observe the morphological and growth dynamics of bacteria, which, combined with molecular docking, helped predict the possible modes of action. frontiersin.orgnih.gov

Illustrative Data from a Phenotypic Screen:

The following table demonstrates the kind of data that could be generated from a phenotypic screen of this compound against a panel of cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Key Phenotypic Change
K-562Chronic Myeloid Leukemia1.5G2/M cell cycle arrest
A549Non-Small Cell Lung Cancer8.2Induction of apoptosis
MCF7Breast Cancer> 50No significant effect
U-87 MGGlioblastoma5.7Inhibition of cell migration

This data is for illustrative purposes only.

Metabolite Profiling and Pathway Analysis

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a functional readout of the physiological state and reveal the biochemical pathways perturbed by a compound.

Metabolite Profiling:

By comparing the metabolite profiles of cells treated with this compound to untreated cells, researchers can identify significant changes in metabolite levels. This can provide clues about which metabolic enzymes or pathways are being affected by the compound. For example, an accumulation of a specific substrate could suggest inhibition of the enzyme that metabolizes it.

Pathway Analysis:

The identified changes in metabolite levels can then be mapped onto known metabolic pathways. This pathway analysis can help to generate hypotheses about the compound's mechanism of action. For example, if treatment with the compound leads to a decrease in ATP levels and an increase in AMP levels, this would suggest an impact on cellular energy metabolism, potentially through the inhibition of a key enzyme in glycolysis or oxidative phosphorylation.

The integration of data from chemical proteomics, genetic screens, and metabolomics would be essential to build a comprehensive understanding of the biological targets and mechanism of action of this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy.

While specific experimental and computational studies on the electronic structure of 3-Pyridin-3-yl-morpholine dihydrochloride (B599025) are not widely published, its properties can be inferred from theoretical investigations of related pyridine (B92270) and quinoline (B57606) derivatives using methodologies like Density Functional Theory (DFT). researchgate.netrsc.orgnih.govarabjchem.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or 6-311G, are used to determine a molecule's electronic and geometric properties. nih.govarabjchem.org

For molecules containing a pyridine ring, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov In pyridine derivatives, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the structure. This distribution dictates how the molecule interacts with other species.

Furthermore, properties derived from DFT, such as the molecular electrostatic potential (MEP) surface, help visualize the charge distribution. The MEP map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are key to understanding intermolecular interactions, including hydrogen bonding. arabjchem.org Other calculated quantum-molecular descriptors include chemical potential, hardness, softness, and electrophilicity index, which collectively characterize the molecule's stability and reactivity. rsc.orgnih.gov

Table 1: Key Electronic Properties Investigated in Pyridine Derivatives

PropertyMethod of AnalysisSignificance
HOMO-LUMO Energy Gap DFT CalculationsIndicates chemical reactivity, kinetic stability, and electronic transitions.
Molecular Electrostatic Potential (MEP) DFT CalculationsMaps charge distribution, identifying sites for intermolecular interactions.
Natural Bond Orbital (NBO) NBO AnalysisInvestigates hyper-conjugative interactions and charge delocalization. arabjchem.org
Global Reactivity Descriptors DFT CalculationsIncludes chemical hardness, softness, and electrophilicity to predict stability. rsc.org

The conformational flexibility of 3-Pyridin-3-yl-morpholine is a key determinant of its interaction with biological molecules. The morpholine (B109124) ring typically adopts a stable chair conformation. nih.gov In a related compound, 4-[(pyridin-3-yl)diazenyl]morpholine, X-ray crystallography revealed that the morpholine ring exists in a chair form. nih.govsoton.ac.uk This is the lowest energy conformation for the morpholine ring, minimizing steric strain.

The linkage between the pyridine and morpholine rings introduces rotational freedom, defined by the dihedral angle between the two rings. Computational energy scans can predict the most stable rotational conformers. For a molecule to bind effectively to a target, it often needs to adopt a specific, low-energy conformation that is complementary to the binding site. Studies on similar bi-heterocyclic systems show that the relative orientation of the rings is crucial for biological activity. For instance, in some kinase inhibitors, a coplanar arrangement between a morpholine ring and an adjacent aromatic system is favored for optimal binding to the kinase hinge region. nih.gov

Tautomerism is less of a concern for the core structure of 3-Pyridin-3-yl-morpholine itself, as it lacks the typical functional groups (like keto-enol systems) that readily undergo tautomeric shifts. However, the protonation state, especially of the pyridine nitrogen, is critical and is accounted for in the dihydrochloride salt form.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.gov This method is instrumental in virtual screening and understanding the structural basis of a ligand's biological activity.

While specific docking studies for 3-Pyridin-3-yl-morpholine dihydrochloride are not prominent in the literature, studies on analogous compounds with pyridine and morpholine moieties provide a framework for analysis. These scaffolds are known to interact with various protein classes, including kinases, proteases, and DNA gyrase. researchgate.netresearchgate.netnih.gov

In a typical docking study, the ligand is placed into the binding site of a protein, and a scoring function estimates the binding affinity for numerous generated poses. researchgate.net Analysis of the top-scoring poses reveals key interactions:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors or donors (after protonation). These are critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The aromatic pyridine ring can form hydrophobic and pi-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site.

Identifying these "interaction hotspots" is crucial for structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological activity. rsc.org

Table 2: Common Interactions for Pyridine-Morpholine Scaffolds in Protein Binding Sites

Interaction TypeMoiety InvolvedPotential Interacting Amino Acids
Hydrogen Bond Pyridine N, Morpholine O/NSer, Thr, Asp, Glu, Gln, Asn, His
π-π Stacking Pyridine RingPhe, Tyr, Trp, His
Hydrophobic Contact Pyridine Ring, Morpholine CH2 groupsAla, Val, Leu, Ile, Pro, Met
Cation-π Interaction Protonated Pyridine RingPhe, Tyr, Trp

Predicting the binding affinity (often expressed as Ki, Kd, or IC50) is a primary goal of computational drug discovery. nih.gov While classical docking scores provide a rapid estimation, more sophisticated methods are often employed for higher accuracy. These include:

Machine Learning (ML) and Deep Learning (DL) Models: These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities. nih.govarxiv.orgnih.gov Features for the ligand (like 3-Pyridin-3-yl-morpholine) can include 2D structural descriptors, physicochemical properties, and 3D conformational information. The models learn complex relationships between these features and binding affinity, enabling prediction for new compounds. researchgate.net

Free Energy-Based Simulations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more rigorous, physics-based calculations of binding free energy but are computationally very expensive. nih.gov

The development of these predictive models is an active area of research, with newer deep learning architectures that use 3D convolutional neural networks or graph neural networks showing improved performance. researchgate.net Such models can potentially be used to screen large libraries of compounds, including derivatives of 3-Pyridin-3-yl-morpholine, against various protein targets. arxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a protein-ligand complex, complementing the static picture from molecular docking. researchgate.net By simulating the movements of atoms over time, MD can assess the stability of the binding pose, reveal conformational changes in the protein and ligand, and characterize the role of solvent molecules. frontiersin.orgnih.govyoutube.com

An MD simulation of a 3-Pyridin-3-yl-morpholine-protein complex would typically involve placing the docked complex in a simulated box of water and ions to mimic physiological conditions. youtube.com The simulation would then proceed for tens to hundreds of nanoseconds. youtube.com

Key analyses from an MD trajectory include:

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues reveals which parts of the protein are flexible or rigid upon ligand binding. researchgate.net

Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified in docking can be tracked throughout the simulation, confirming their importance for stable binding.

MD simulations are crucial for refining docked poses and validating the stability of predicted interactions, providing a more realistic and accurate model of the protein-ligand binding event. researchgate.net

Dynamic Behavior of Ligand-Target Complexes

To understand the therapeutic potential of any compound, it is crucial to investigate its interaction with its biological target, typically a protein. wikipedia.org Molecular dynamics (MD) simulations are a powerful computational technique for this purpose, providing a dynamic view of the protein-ligand complex at an atomic level. numberanalytics.commdsim360.com An MD simulation of this compound bound to a hypothetical target protein would reveal the stability of the binding pose and the key interactions that anchor the ligand in the active site.

The simulation protocol would typically involve several steps, starting with the setup of the system in a simulated physiological environment. numberanalytics.comacs.org This includes solvating the complex in a water box and adding ions to neutralize the system. mdsim360.com The system is then subjected to energy minimization and equilibration before the production run, during which the trajectory of all atoms is calculated over time by solving Newton's equations of motion. numberanalytics.com

Analysis of the MD trajectory can provide a wealth of information. For instance, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, the simulation can reveal the persistence of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. github.io

For this compound, one would expect the pyridine nitrogen to be a key hydrogen bond acceptor, while the morpholine oxygen could also participate in hydrogen bonding. The aromatic pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues in the binding pocket. The morpholine ring, with its chair-like conformation, can make favorable van der Waals contacts.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Water ModelTIP3P or SPC/E
Box TypeCubic or dodecahedron
Simulation Time100 ns - 1 µs
Temperature300 K
Pressure1 atm
EnsembleNPT (isothermal-isobaric)

Conformational Changes and Allosteric Effects

Ligand binding is not a simple lock-and-key process; it can induce significant conformational changes in the target protein. psu.edu These changes can range from minor side-chain rearrangements to large-scale domain movements. nih.gov Two primary models describe these phenomena: the "induced fit" model, where the ligand's presence actively molds the binding site, and the "conformational selection" model, where the protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing, favorable one. nih.govacs.org

Computational methods can be employed to study these conformational changes. By comparing MD simulations of the protein in its unbound (apo) and ligand-bound (holo) states, researchers can identify regions of the protein that undergo significant structural rearrangements upon binding of a molecule like this compound. acs.org

Furthermore, the binding of a ligand to one site on a protein can influence the protein's activity at a distant site, a phenomenon known as allostery. deeporigin.com Allosteric modulators are of great interest in drug discovery because they can offer higher specificity and a more nuanced regulation of protein function compared to traditional orthosteric ligands that bind to the active site. frontiersin.orgcreative-diagnostics.comdrugdiscoverytrends.com The pyridine and morpholine moieties present in this compound could potentially interact with allosteric sites on a target protein, leading to either positive or negative modulation of its activity. nih.govnih.gov

Identifying and characterizing allosteric sites often requires a combination of computational and experimental techniques. Computational approaches like mixed-solvent MD simulations and fragment-based screening can help to identify potential allosteric pockets. Subsequent docking and MD simulations of this compound into these pockets could then predict its potential as an allosteric modulator.

Table 2: Hypothetical Conformational and Allosteric Effects of this compound Binding
Computational AnalysisPotential FindingImplication
Comparative MD of Apo and Holo ProteinSignificant RMSD increase in a specific loop region upon binding.Indicates an induced-fit mechanism where the loop closes over the ligand.
Normal Mode AnalysisAltered low-frequency motions in a distal domain.Suggests a potential allosteric communication pathway.
Pocket Detection AlgorithmsIdentification of a new druggable pocket that appears only in the holo-simulation.Reveals a cryptic allosteric site.

De Novo Design and Virtual Screening Applications

Computational techniques are not only for analyzing known compounds but also for discovering new ones. nih.gov De novo design and virtual screening are two powerful approaches in this regard. nih.govnih.gov

De Novo Design aims to create entirely new molecules from scratch, often by assembling molecular fragments or by using generative algorithms. deeporigin.comfrontiersin.orgnih.gov A molecule like this compound could serve as a seed or a starting point for a de novo design study. For example, one could use the morpholine-pyridine scaffold as a fixed core and then use algorithms to grow different substituents from it, exploring a vast chemical space to identify derivatives with potentially improved binding affinity or other desirable properties. pharmafeatures.com

Virtual Screening , on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific target. wikipedia.orglabinsights.nlnvidia.com There are two main types of virtual screening: structure-based and ligand-based. mdpi.com

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. mdpi.com A library of compounds is docked into the binding site, and a scoring function is used to rank the compounds based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown. mdpi.com It relies on a set of known active ligands. A molecule like this compound could be used as a query to search for other molecules in a database that have a similar shape or similar chemical features (pharmacophore). frontiersin.org

Table 3: Illustrative Results from a Ligand-Based Virtual Screening using this compound as a Query
Hit Compound IDChemical ScaffoldSimilarity Score (Tanimoto)Predicted Activity
VS-0014-Aryl-morpholine0.85High
VS-0022-Amino-pyridine0.78Moderate
VS-003Piperazine-pyridine0.75Moderate
VS-004Indole-morpholine0.65Low

The morpholine and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous approved drugs and bioactive compounds. mdpi.comnih.govacs.orge3s-conferences.org Computational studies on derivatives containing these rings have demonstrated their importance for target interaction and for modulating pharmacokinetic properties. nih.govrsc.orgresearchgate.netnih.govresearchgate.net Therefore, the application of the computational methods described above to this compound holds significant promise for uncovering its therapeutic potential and for guiding the design of novel, more potent, and selective drug candidates.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 3-Pyridin-3-yl-morpholine dihydrochloride (B599025), offering non-destructive and highly informative insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the 3-Pyridin-3-yl-morpholine dihydrochloride molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular structure. nih.govresearchgate.net The formation of the dihydrochloride salt from the free base, 3-pyridin-3-yl-morpholine, results in a downfield shift for all protons, a consequence of the increased positive charge on the nitrogen atoms and a subsequent decrease in electron density on the ring carbons. pw.edu.pl

¹H NMR Spectroscopy: In the ¹H NMR spectrum, specific signals correspond to each unique proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment. For instance, the protons on the pyridine (B92270) ring are typically observed at lower fields (higher ppm values) compared to those on the morpholine (B109124) ring due to the aromatic nature of the pyridine ring. The coupling constants (J) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. thieme-connect.de Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. The carbon atoms of the pyridine ring resonate at lower fields than the sp³-hybridized carbons of the morpholine ring.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (δ, ppm) RangeKey Features
¹H2.5 - 9.0Signals for pyridine and morpholine ring protons. Downfield shift upon protonation.
¹³C45 - 150Resonances for both aliphatic (morpholine) and aromatic (pyridine) carbons.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. Key absorptions for this compound include C-H stretching vibrations of the pyridine and morpholine rings, C-N stretching, and C-O-C stretching of the morpholine ether linkage. The presence of the dihydrochloride salt would also be indicated by broad N-H stretching bands from the protonated amine and pyridine nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, exhibits characteristic π → π* and n → π* transitions. researchgate.net For 1-pyridin-3-yl-ethylamine, a structurally related compound, absorption maxima are observed at 204 nm and 258 nm. sielc.com The exact absorption maxima for this compound can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. researchgate.net In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The molecular weight of the free base, 3-pyridin-3-yl-morpholine, is 164.20 g/mol . scbt.comcymitquimica.com The mass spectrum will also show fragment ions, which are formed by the cleavage of bonds within the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A purity of ≥ 95% as determined by NMR has been reported for this compound. chemimpex.com

Interactive Data Table: Typical HPLC Parameters

ParameterDescription
Column C18 (Reversed-Phase)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile). epo.org
Detection UV detection, typically at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm). researchgate.net

Gas Chromatography (GC) and GC-MS for Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile salt. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A common derivatization strategy for secondary amines like the morpholine moiety is nitrosation, where the amine reacts with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a volatile N-nitrosamine derivative. nih.govresearchgate.net This derivative can then be readily analyzed by GC or GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the definitive identification of the derivatized analyte.

Another derivatization approach involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) group, increasing the volatility of the analyte. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of related heterocyclic compounds, such as derivatives of morpholine and pyridine, has been extensively studied. researchgate.netnih.gov In these structures, the morpholine ring typically adopts a stable chair conformation. nih.gov The pyridine ring is planar, and the relative orientation of these two rings is a key structural parameter. The analysis would reveal the dihedral angles between the planes of the pyridine and morpholine rings, as well as the bond lengths and angles of the entire molecule.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, which consists of a series of spots of varying intensity, is recorded on a detector.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using complex mathematical methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule.

The resulting crystallographic data for this compound would be presented in a standardized format, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. An example of how such data is typically presented is shown in the table below, based on a hypothetical analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z4

This table presents hypothetical data for illustrative purposes.

Chiral Resolution Techniques for Enantiomeric Purity

The 3-Pyridin-3-yl-morpholine molecule possesses a chiral center at the C3 position of the morpholine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers, designated as (R)- and (S)-3-Pyridin-3-yl-morpholine. As enantiomers often exhibit different biological activities, their separation and the determination of the purity of a single enantiomer are of paramount importance. The commercial availability of specific enantiomers, such as (R)-3-(Pyridin-3-yl)morpholine dihydrochloride, indicates that effective chiral resolution methods have been developed. bldpharm.com

Several techniques can be employed for the chiral resolution of such compounds:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, which is itself an enantiomerically pure acid or base. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Chiral Chromatography: This is a widely used and highly effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The choice of the CSP is critical and is often determined empirically.

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial. This is typically achieved using chiral chromatography, where the relative peak areas of the two enantiomers in the chromatogram are used to calculate the e.e. of the mixture.

Technique Principle Application
Classical Resolution Formation and separation of diastereomeric salts.Large-scale separation of enantiomers.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Analytical and preparative separation of enantiomers and determination of enantiomeric purity.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Analysis of volatile chiral compounds.

This table provides an overview of common chiral resolution techniques.

Future Directions and Research Perspectives

Emerging Synthetic Avenues for Complex Architectures

The synthesis of morpholine (B109124) derivatives has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These emerging avenues are critical for generating novel analogs of 3-Pyridin-3-yl-morpholine with greater structural complexity and diversity.

Recent progress in morpholine synthesis highlights methods starting from 1,2-amino alcohols, aziridines, and epoxides, often employing transition metal catalysis for stereoselective outcomes. osi.lvresearchgate.net A notable strategy involves the Palladium-catalyzed carboamination reaction between an ethanolamine (B43304) derivative and an aryl bromide, which allows for the creation of enantiopure cis-3,5-disubstituted morpholines. nih.gove3s-conferences.org This approach could be adapted for the synthesis of complex derivatives of 3-Pyridin-3-yl-morpholine, enabling precise control over stereochemistry, which is crucial for pharmacological activity.

Furthermore, multicomponent reactions (MCRs) are gaining traction for their efficiency in constructing complex molecules in a single step. researchgate.net The development of an MCR strategy for the 3-pyridin-3-yl-morpholine scaffold could rapidly generate a library of derivatives for high-throughput screening. For instance, a one-pot reaction combining a pyridine-containing aldehyde, an amine, and a diol component could theoretically yield diverse morpholine structures.

Advanced synthetic strategies are summarized in the table below.

Synthetic StrategyDescriptionPotential Application for 3-Pyridin-3-yl-morpholineKey Advantages
Catalytic Asymmetric Synthesis Employs chiral catalysts to produce specific stereoisomers of morpholines from prochiral starting materials like amino alcohols or aziridines. nih.govGeneration of enantiomerically pure forms of substituted 3-pyridin-3-yl-morpholine to investigate stereo-specific biological interactions.High stereocontrol, access to specific enantiomers.
Domino Reactions A sequence of intramolecular reactions, often catalyzed, that form multiple bonds in a single operation from a strategically designed linear precursor. researchgate.netEfficient construction of fused or spirocyclic architectures incorporating the 3-pyridin-3-yl-morpholine core.Increased molecular complexity, atom economy, reduced workup steps.
Photoredox Catalysis Uses light to initiate catalytic cycles, enabling transformations under mild conditions, such as C-H functionalization of the morpholine or pyridine (B92270) ring. researchgate.netacs.orgDirect modification of the existing 3-pyridin-3-yl-morpholine scaffold to introduce new functional groups without lengthy de novo synthesis.Mild reaction conditions, novel reactivity patterns.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch flask, allowing for precise control over reaction parameters and safer handling of reactive intermediates. researchgate.netScalable and reproducible synthesis of 3-pyridin-3-yl-morpholine and its derivatives for larger-scale biological testing.Enhanced safety, scalability, and reproducibility.

These innovative synthetic methods provide the tools to explore the chemical space around the 3-pyridin-3-yl-morpholine scaffold, leading to the discovery of next-generation compounds with enhanced properties.

Advancements in Multi-Targeting Approaches for Chemical Probes

The "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov This has led to the rise of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.govwiley.com Such multi-target-directed ligands (MTDLs) can offer superior efficacy and a lower propensity for drug resistance compared to combination therapies. nih.govresearchgate.net

The 3-Pyridin-3-yl-morpholine scaffold is an excellent candidate for the development of MTDLs. The morpholine ring is known to improve pharmacokinetic properties like solubility and metabolic stability, while the pyridine ring can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. researchgate.netacs.orgnih.gov This dual functionality makes the scaffold "selectively non-selective," capable of being tailored to interact with a desired set of targets. researchgate.net

Future research should focus on designing derivatives of 3-Pyridin-3-yl-morpholine that target proteins implicated in synergistic pathways of a specific disease. For example, in neurodegenerative diseases like Alzheimer's, a single compound could be designed to inhibit both γ-secretase and δ-secretase, two enzymes involved in the amyloid cascade. nih.govacs.org Similarly, for certain cancers, a dual inhibitor of PI3K and mTOR could be developed from this scaffold. nih.gov

The design of such pleiotropic drugs requires a deep understanding of the structural biology of the intended targets to create a molecule that fits into multiple binding sites. nih.gov This "skeleton key" approach is challenging but holds immense promise for treating complex diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

For the 3-Pyridin-3-yl-morpholine scaffold, AI and ML can be leveraged in several key areas:

De Novo Design: Generative AI models can design novel molecules based on desired properties. technologynetworks.com By training a model with data on known active compounds and the structural requirements for multiple targets, AI could generate new 3-pyridin-3-yl-morpholine derivatives with a high probability of multi-target activity. alacrita.com

Virtual Screening: AI can screen vast virtual libraries of compounds against biological targets far more quickly than physical high-throughput screening. ardigen.com This would allow for the rapid identification of promising 3-pyridin-3-yl-morpholine analogs from a large, synthetically accessible chemical space.

Property Prediction: ML models can accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. ardigen.com This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures.

Synthesis Planning: AI tools are being developed to assist chemists in devising the most efficient synthetic routes for complex molecules, which can be particularly useful for the novel architectures discussed in section 7.1.

The integration of AI can significantly de-risk and expedite the exploration of the 3-pyridin-3-yl-morpholine chemical space, leading to the faster discovery of potent and selective pharmacological probes.

Development of Advanced Pharmacological Tool Compounds

Beyond therapeutic potential, small molecules like 3-Pyridin-3-yl-morpholine dihydrochloride (B599025) are invaluable as pharmacological tool compounds. These tools are essential for basic research to probe biological pathways and validate new drug targets. An ideal tool compound possesses high potency, selectivity, and well-understood physicochemical properties to ensure that its biological effects are specific and interpretable.

The 3-Pyridin-3-yl-morpholine scaffold possesses features that are highly desirable for a pharmacological tool. The morpholine moiety often confers good solubility and metabolic stability, while the pyridine ring provides a handle for specific target interactions. researchgate.netcymitquimica.comnih.gov Future development in this area should focus on:

Improving Selectivity: Iterative medicinal chemistry, guided by structural biology and computational modeling, can be used to fine-tune the structure of 3-Pyridin-3-yl-morpholine to maximize its affinity for a single target while minimizing off-target effects.

Developing Photoaffinity Probes: Functionalizing the scaffold with a photolabile group can create a photoaffinity probe. When exposed to UV light, this probe can form a covalent bond with its biological target, allowing for definitive target identification and validation.

Creating Fluorescent Analogs: The incorporation of a fluorophore into the 3-pyridin-3-yl-morpholine structure would enable its use in cellular imaging studies to visualize the localization and dynamics of its target protein in living cells.

The development of a suite of such advanced tool compounds based on the 3-pyridin-3-yl-morpholine core would provide the research community with powerful reagents to dissect complex biological systems.

Q & A

Basic: What experimental factors influence the stability of 3-Pyridin-3-yl-morpholine dihydrochloride during storage?

Answer:
The dihydrochloride form of this compound enhances stability compared to its hydrochloride counterpart due to reduced hygroscopicity and improved salt dissociation control . Key factors include:

  • Temperature : Store at -20°C to minimize degradation, as elevated temperatures accelerate hydrolysis or oxidation .
  • Moisture : Use desiccants in sealed containers to prevent deliquescence, which can alter solubility and reactivity .
  • Light exposure : Protect from UV/visible light to avoid photolytic decomposition, especially in aqueous solutions .
    Methodology : Stability studies should employ accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor purity shifts ≥98% .

Basic: How is the dihydrochloride salt synthesized, and why is this form preferred over the free base?

Answer:
The dihydrochloride form is typically synthesized via a two-step procedure:

Amine protonation : React the free base (3-Pyridin-3-yl-morpholine) with HCl in anhydrous ethanol to form the monohydrochloride intermediate.

Second protonation : Add excess HCl under controlled pH (1.5–2.0) to achieve the dihydrochloride salt .
Advantages :

  • Enhanced solubility in polar solvents (e.g., water, methanol), critical for in vitro assays.
  • Improved bioavailability and reduced volatility compared to the free base .
    Methodology : Confirm salt formation via titrimetry, NMR (proton integration for HCl equivalents), and XRPD to verify crystallinity .

Advanced: How can contradictory solubility data for this compound be resolved in different solvent systems?

Answer:
Discrepancies often arise from:

  • Ionic strength variations : Solubility in water may decrease at high ionic strength due to salting-out effects.
  • pH-dependent speciation : In buffered solutions (e.g., PBS), the dihydrochloride may dissociate, altering solubility .
    Methodology :
  • Use phase-solubility diagrams to map solubility across pH (1–7) and solvent polarity (water, DMSO, ethanol).
  • Validate with HPLC-MS to detect degradation products that may skew measurements .

Advanced: What crystallographic challenges arise when refining the structure of this compound using SHELX?

Answer:
Key challenges include:

  • Disordered chloride ions : The two HCl moieties may exhibit positional disorder, complicating electron density maps .
  • Hydrogen atom placement : Protonation sites on the morpholine and pyridine rings require neutron diffraction or DFT-optimized hydrogen positions for accuracy .
    Methodology :
  • Refine with SHELXL-2018 using restraints for Cl⁻ ions and isotropic displacement parameters.
  • Cross-validate with Hirshfeld surface analysis to assess hydrogen-bonding networks .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as dihydrochloride salts can cause irritation .
  • Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles .
  • Waste disposal : Segregate chemical waste and neutralize with sodium bicarbonate before transferring to licensed disposal services .
    Methodology : Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD50 in rodents) and spill-response protocols .

Advanced: How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize the dihydrochloride’s ionic form and enhance nucleophilicity in coupling reactions .
  • Catalyst compatibility : Avoid Pd-based catalysts in acidic conditions (due to HCl), opting for RuPhos or XPhos ligands resistant to protonation .
  • By-product mitigation : Monitor for chloride-induced side reactions (e.g., hydrolysis) via LC-MS and quench excess HCl with weak bases (e.g., NaHCO3) post-reaction .

Advanced: What analytical techniques are most robust for quantifying trace impurities in this compound?

Answer:

  • HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients to separate impurities (e.g., free base, oxidation by-products) .
  • NMR spectroscopy : ¹H/¹³C NMR in D2O can identify residual solvents (e.g., ethanol) or unreacted intermediates .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd, Ni) at ppb levels if the compound is used in catalysis .

Basic: Why is the dihydrochloride form preferred in pharmacokinetic studies over other salt forms?

Answer:

  • Bioavailability : The dihydrochloride salt improves aqueous solubility, enhancing absorption in in vivo models .
  • pH stability : Maintains integrity in gastric fluid (pH 1.5–3.5), reducing premature degradation .
    Methodology : Conduct dissolution testing in simulated biological fluids (SGF/SIF) paired with LC-MS/MS to quantify intact compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.